molecular formula C17H18ClNO B8611401 1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89738-98-7

1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8611401
CAS RN: 89738-98-7
M. Wt: 287.8 g/mol
InChI Key: UUXSSYRAFLDINZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89738-98-7

Product Name

1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

5-(3-chlorophenoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C17H18ClNO/c1-19-10-9-13-5-2-3-8-16(13)17(12-19)20-15-7-4-6-14(18)11-15/h2-8,11,17H,9-10,12H2,1H3

InChI Key

UUXSSYRAFLDINZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1)OC3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine of Example 4, (6.5 g, 0.024 mole) and triethylamine (2.8 g, 0.028 mole) in chloroform (75 ml) was slowly dropped ethyl chloroformate (3.0 g, 0.028 mole) in chloroform (10 ml.). The reaction mixture was stirred overnight, about 16 hours, at ambient temperature, then was concentrated to an oil which was dissolved in ether, washed with water, dilute HCl, again twice washed with water, then dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (7.5 g, 90%). A solution of the oil in tetrahydrofuran (THF) (75 ml) was slowly dropped into a refluxing suspension of LiAlH4 (1.6 g. 0.042 mole) in THF (125 ml). After refluxing five hours, the mixture was cooled, then was quenched by dropwise addition of saturated NH4Cl solution. The mixture was diluted with ether, filtered, washed twice with water then dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (5.6 g., 93%). This oil was distilled to yield an oil of 1-(m-chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-3-benzazepine (150°-170° C./0.1 mm).
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1.6 g
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Six

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